3,3-Dipropylcyclobutane-1-carboxylic acid

Description

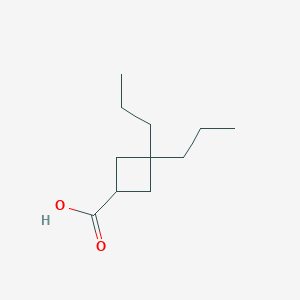

3,3-Dipropylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring two propyl groups at the 3-position of the cyclobutane ring and a carboxylic acid moiety at position 1. Cyclobutane rings are known for their strained geometry, which often influences reactivity and physicochemical properties.

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

3,3-dipropylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H20O2/c1-3-5-11(6-4-2)7-9(8-11)10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |

InChI Key |

WUJQUGIKVSIITB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC(C1)C(=O)O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutanecarboxylic acid with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or borane.

Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with halogens or other functional groups using reagents like halogens (chlorine, bromine) or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

3,3-Dipropylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propyl groups may interact with hydrophobic regions of proteins or membranes, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Dipropylcyclobutane-1-carboxylic acid with structurally related cyclobutane-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Analysis

Note: Molar masses marked with * are calculated based on molecular formulas where direct data is unavailable.

Key Differences and Trends

Substituent Effects on Physicochemical Properties: Alkyl vs. Aromatic Groups: The dipropyl and benzyl/phenylpropyl derivatives differ in polarity and solubility. Alkyl groups (e.g., propyl) enhance lipophilicity, whereas aromatic groups (e.g., benzyl) may improve crystallinity and thermal stability . Oxygenated Substituents: The tert-butoxy group in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid adds steric hindrance and polarizability, which could influence reactivity in catalytic processes or drug-receptor interactions .

Applications :

- Pharmaceuticals : Fluorinated and tert-butoxy-substituted derivatives are prioritized in drug discovery due to their enhanced stability and tunable pharmacokinetics .

- Industrial Intermediates : Benzyl and phenylpropyl derivatives are commonly used as intermediates in fine chemical synthesis, with safety protocols emphasizing proper handling due to reactivity .

- This compound : While specific applications are undocumented in the provided evidence, its structural simplicity and alkyl substituents suggest utility in hydrophobic material design or as a scaffold for further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.